1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone is a heterocyclic compound that features a quinoline moiety attached to a piperidine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the use of quinoline-6-carbaldehyde and piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethanone linker can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted ethanone derivatives .
Scientific Research Applications
1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the piperidine ring can interact with various enzymes, modulating their activity. These interactions can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Piperidine: A core structure in many bioactive compounds.
Quinoline-6-carbaldehyde: A precursor in the synthesis of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone.
Uniqueness
This compound is unique due to its combined quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(2-quinolin-6-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3 |
InChI Key |
NRDLRJOKAPRMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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